m-Isopropylthioaniline

Description

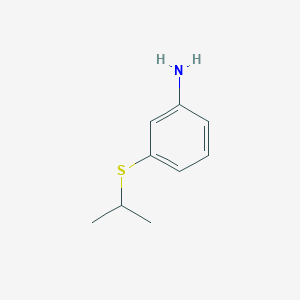

m-Isopropylthioaniline (meta-isopropylthioaniline) is an aromatic amine derivative featuring an isopropylthio (-S-iPr) substituent at the meta position of the aniline ring. The ortho isomer, 2-(isopropylthio)aniline (CAS 6397-33-7), serves as a key reference, with a molecular weight of 167.27 g/mol, moderate lipophilicity (LogP ≈ 2.34), and low water solubility . Substituent position significantly impacts physicochemical and biological behavior; the meta isomer likely exhibits distinct electronic and steric effects compared to its ortho counterpart.

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

3-propan-2-ylsulfanylaniline |

InChI |

InChI=1S/C9H13NS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 |

InChI Key |

LQHCJNXJRJAKIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Isopropylthio)aniline (Ortho Isomer)

Structural Differences : The isopropylthio group is at the ortho position.

Physicochemical Properties :

- Molecular Weight : 167.27 g/mol

- LogP : 2.34

- Bioactivity : Moderate CYP enzyme inhibition, high gastrointestinal absorption, and moderate blood-brain barrier permeability .

Synthesis : Prepared via nucleophilic substitution reactions, such as thiolation of 2-iodoaniline with isopropylthiol under basic conditions .

N-Isopropylaniline

Structural Differences : An isopropyl group is attached to the amine nitrogen instead of the aromatic ring.

Physicochemical Properties :

- Molecular Weight : 149.23 g/mol

- Water Solubility : Moderate (higher than thioether analogs due to reduced hydrophobicity)

- LogP : 2.01

- Bioactivity : Lower CYP inhibition compared to thioether analogs, likely due to reduced electron-withdrawing effects .

Synthesis : Typically synthesized via alkylation of aniline with isopropyl halides.

N-Isopropyl-2-(isopropylthio)aniline

Structural Differences : Combines an N-isopropyl group and an ortho-isopropylthio substituent.

Physicochemical Properties :

4-((4-Amino-m-tolyl)methyl)-2-isopropyl-6-propylaniline

Structural Differences: A poly-substituted aniline with amino, methyl, isopropyl, and propyl groups. Properties:

- Molecular Weight: Not explicitly reported but likely >250 g/mol.

- Solubility : Expected to be very low due to high hydrophobicity.

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP | CYP Inhibition |

|---|---|---|---|---|

| 2-(Isopropylthio)aniline (ortho) | 167.27 | Low | 2.34 | Moderate |

| N-Isopropylaniline | 149.23 | Moderate | 2.01 | Low |

| N-Isopropyl-2-(isopropylthio)aniline | 224.05 | Not reported | ~3.5 | Not reported |

| m-Isopropylthioaniline (inferred) | 167.27 | Low* | ~2.5* | Moderate* |

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Position : The meta isomer likely exhibits higher solubility than the ortho isomer due to reduced steric hindrance, though direct data is needed.

Bioactivity Trends : Thioether-containing compounds (e.g., 2-(isopropylthio)aniline) show stronger CYP inhibition than N-alkylated analogs, suggesting sulfur’s role in enzyme interaction .

Synthetic Complexity : Multi-substituted derivatives (e.g., N-Isopropyl-2-(isopropylthio)aniline) require advanced synthetic strategies, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.